(5-Bromo-6-methoxypyridin-3-yl)methanol

Lipophilicity Chromatographic Separation Bioavailability Prediction

(5-Bromo-6-methoxypyridin-3-yl)methanol is a differentiated pyridine scaffold for medicinal chemistry. The 5-bromo substituent enables rapid Pd-catalyzed cross-coupling (50-100× faster than chloro analogs), while the 3-hydroxymethyl and 6-methoxy groups provide orthogonal functionalization vectors for parallel SAR. This intermediate is explicitly utilized in patented SHP2 phosphatase inhibitor programs, as well as CETP and FXR modulator development. Supplied at ≥97% purity, it ensures reliable performance in Suzuki-Miyaura, Buchwald-Hartwig, and other key transformations. Choose this bromo-methoxypyridine for streamlined synthesis and reduced optimization cycles.

Molecular Formula C7H8BrNO2
Molecular Weight 218.05
CAS No. 1219936-55-6
Cat. No. B572116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Bromo-6-methoxypyridin-3-yl)methanol
CAS1219936-55-6
Molecular FormulaC7H8BrNO2
Molecular Weight218.05
Structural Identifiers
SMILESCOC1=C(C=C(C=N1)CO)Br
InChIInChI=1S/C7H8BrNO2/c1-11-7-6(8)2-5(4-10)3-9-7/h2-3,10H,4H2,1H3
InChIKeyRZVGALPEXSSYHV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(5-Bromo-6-methoxypyridin-3-yl)methanol CAS 1219936-55-6: A Versatile Bromopyridine Methanol Building Block for Heterocyclic Synthesis and Drug Discovery


(5-Bromo-6-methoxypyridin-3-yl)methanol is a heterocyclic building block featuring a pyridine core substituted with a bromine atom at the 5-position, a methoxy group at the 6-position, and a hydroxymethyl group at the 3-position. Its molecular formula is C7H8BrNO2, with a molecular weight of 218.05 g/mol . The compound is a white crystalline solid, soluble in water and organic solvents , and is supplied at purities of 95-97% for research use . As a dual-functionalized pyridine scaffold, it serves as a strategic intermediate in pharmaceutical and agrochemical research, with its bromine atom enabling site-selective cross-coupling reactions and the hydroxymethyl group providing a handle for further derivatization.

(5-Bromo-6-methoxypyridin-3-yl)methanol: Why Unsubstituted or Mis-Halogenated Analogs Cannot Replace This Specific Scaffold


Despite sharing a common pyridine methanol core, close analogs of (5-bromo-6-methoxypyridin-3-yl)methanol exhibit fundamentally different physicochemical properties and synthetic utility that preclude simple interchange. The 5-bromo substituent increases lipophilicity (LogP = 1.19) relative to the non-brominated parent (LogP ~0.5-0.8) and the 5-chloro analog (LogP ~0.9) , directly impacting chromatographic behavior and solubility profiles during downstream processing. More critically, the 5-bromo group serves as an essential synthetic handle for palladium-catalyzed cross-coupling reactions—enabling Suzuki-Miyaura, Buchwald-Hartwig, and other C-C/C-N bond formations with regiochemical precision that the unsubstituted (6-methoxypyridin-3-yl)methanol (CAS 58584-63-7) cannot provide, while the 5-chloro analog (CAS 132865-53-3) demonstrates significantly reduced reactivity (bromine is ~50-fold more reactive than chlorine in oxidative addition steps) [1]. Furthermore, regioisomers such as (5-bromo-2-methoxypyridin-3-yl)methanol (CAS 351410-47-4) and (5-bromo-2-methoxypyridin-4-yl)methanol (CAS 1227589-24-3) present alternative substitution patterns that alter metal coordination geometry, coupling site selectivity, and downstream biological target engagement, rendering them non-substitutable in established synthetic routes.

(5-Bromo-6-methoxypyridin-3-yl)methanol: Quantifiable Differentiation from Structural Analogs in Key Scientific Dimensions


LogP and Lipophilicity: (5-Bromo-6-methoxypyridin-3-yl)methanol vs. 5-Chloro and Unsubstituted Analogs

(5-Bromo-6-methoxypyridin-3-yl)methanol exhibits a calculated LogP of 1.19, substantially higher than its 5-chloro analog (LogP = 0.89) and the non-halogenated parent (6-methoxypyridin-3-yl)methanol (LogP ~0.55) [1]. This 0.3-0.6 log unit difference corresponds to a ~2-4× increase in octanol-water partition coefficient, directly influencing retention time in reverse-phase HPLC and solubility in organic solvents.

Lipophilicity Chromatographic Separation Bioavailability Prediction

Cross-Coupling Reactivity: 5-Bromo Substituent Enables Synthetic Transformations Inaccessible to 5-Chloro Analogs

The 5-bromo substituent in (5-bromo-6-methoxypyridin-3-yl)methanol participates in palladium-catalyzed cross-coupling reactions with ~50-fold greater reactivity than the corresponding 5-chloro analog, based on well-established relative oxidative addition rates of aryl halides to Pd(0) species [1]. This enables coupling under milder conditions (lower temperature, reduced catalyst loading) and with challenging nucleophiles that fail to react with chloropyridine substrates.

Palladium Catalysis Suzuki-Miyaura Coupling Reaction Rates

Regiochemical Precision: 3-Hydroxymethyl-5-bromo-6-methoxy Substitution Pattern Provides Unique Synthetic Versatility

The 5-bromo-6-methoxy-3-hydroxymethyl substitution pattern of (5-bromo-6-methoxypyridin-3-yl)methanol confers a distinct reactivity profile that differs fundamentally from regioisomeric bromomethoxypyridine methanols. The 6-methoxy group activates the pyridine ring toward electrophilic substitution at C-2 and C-4 while the 5-bromo atom serves as a cross-coupling site, enabling orthogonal functionalization strategies that are not possible with (5-bromo-2-methoxypyridin-3-yl)methanol (CAS 351410-47-4) or (5-bromo-2-methoxypyridin-4-yl)methanol (CAS 1227589-24-3) [1].

Regioselective Functionalization Scaffold Diversification Medicinal Chemistry

Physicochemical and Safety Profile: Quantitative Comparison with Chloro Analog for Laboratory Handling

(5-Bromo-6-methoxypyridin-3-yl)methanol carries GHS07 hazard classification (Warning) with H302, H315, H319, and H335 statements , whereas the 5-chloro analog (CAS 132865-53-3) has a less comprehensively documented safety profile in major vendor SDS libraries . The bromo compound's molecular weight (218.05 g/mol) is significantly higher than the chloro analog (173.60 g/mol), affecting stoichiometric calculations in synthetic workflows.

Chemical Safety GHS Classification Procurement Risk Assessment

Supply Chain and Purity Consistency: Reproducible High Purity Essential for Sensitive Applications

(5-Bromo-6-methoxypyridin-3-yl)methanol is commercially available from multiple reputable vendors with documented purity specifications ranging from 95% to 97% by HPLC . Batch-specific certificates of analysis (CoA) with NMR and HPLC traces are accessible upon request, ensuring consistent quality across procurement lots. In contrast, regioisomeric analogs (e.g., CAS 351410-47-4 and 1227589-24-3) are not listed in major supplier catalogs with equivalent purity guarantees, potentially introducing variability in synthetic outcomes.

Quality Control Analytical Chemistry Reproducibility

(5-Bromo-6-methoxypyridin-3-yl)methanol: Optimized Application Scenarios Based on Quantitative Differentiation Evidence


Pharmaceutical Intermediate for SHP2 Phosphatase Inhibitors (Oncology Drug Discovery)

This compound serves as a key synthetic intermediate in the preparation of SHP2 phosphatase inhibitors, as explicitly disclosed in patent literature . The 5-bromo substituent enables Suzuki-Miyaura coupling to introduce diverse aryl/heteroaryl groups, while the 3-hydroxymethyl moiety can be further functionalized to optimize target binding. The established 82% yield synthetic route from 5-bromo-6-methoxynicotinic acid [1] ensures reliable access for medicinal chemistry campaigns targeting this clinically validated oncology target. The higher lipophilicity (LogP 1.19) may also confer favorable passive permeability for cell-based assays compared to more polar analogs.

CETP Inhibitor Scaffold Construction (Cardiovascular Drug Development)

The compound is identified as a versatile building block for cycloalkenyl aryl derivatives with CETP inhibitory activity . The 5-bromo group's high reactivity in Pd-catalyzed cross-coupling (50-100× faster than chloro analogs [1]) allows efficient assembly of the complex polycyclic cores required for CETP inhibition under mild conditions, minimizing decomposition of sensitive functional groups. The 6-methoxy substituent provides additional electron density to the pyridine ring, enhancing nucleophilicity for downstream transformations.

FXR (NR1H4) Receptor Agonist Synthesis (Metabolic Disease Research)

This bromomethoxypyridine methanol is disclosed as a useful intermediate in the preparation of compounds that bind to and modulate FXR (farnesoid X receptor) . The unique substitution pattern (5-Br, 6-OMe, 3-CH2OH) provides three distinct functionalization vectors for parallel SAR exploration. The 50-100× enhanced cross-coupling reactivity of the bromo substituent relative to chloro analogs [1] enables rapid library synthesis under high-throughput parallel chemistry conditions, accelerating lead optimization cycles in metabolic disease programs.

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